Deuteromethanol

Description

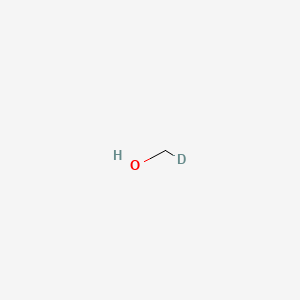

Structure

3D Structure

Properties

IUPAC Name |

deuteriomethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i1D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-MICDWDOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

33.048 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4206-31-9 | |

| Record name | 4206-31-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of High-Purity Deuteromethanol (CD₃OD)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary methodologies for synthesizing high-purity deuteromethanol (CD₃OD), a critical solvent in NMR spectroscopy and a foundational building block for deuterated pharmaceuticals.[1][2][3] The focus is on robust, scalable methods that deliver high isotopic enrichment.

Core Synthesis Methodology: Direct Catalytic Synthesis

The most prevalent industrial method for producing high-purity this compound is the direct catalytic hydrogenation of carbon monoxide with deuterium gas (D₂).[4] This process is analogous to standard methanol production but utilizes deuterium as the hydrogen source, demanding rigorous control to prevent isotopic dilution.

The core reaction is as follows:

CO + 2D₂ → CD₃OD

This exothermic reaction is carried out at high pressure and temperature in the presence of a specialized catalyst.[5] The process has been refined to achieve high conversion rates, selectivity, and exceptional purity after final purification steps.[5][6]

Catalyst Systems

The choice of catalyst is paramount for achieving high yield and selectivity. The most effective catalysts are typically heterogeneous, based on a mixture of metal oxides.

-

Copper-Zinc Oxide Catalysts: The workhorse for methanol synthesis, copper-zinc oxide-based catalysts, often supported on alumina (Al₂O₃), are also highly effective for this compound production.[5][7] Chinese patents describe a catalyst comprising copper oxide, zinc oxide, aluminum oxide, and platinum oxide, which demonstrates high per-pass conversion rates exceeding 80%.[5][6]

-

Multi-Component Catalysts: To enhance performance and stability, additional metal oxides can be incorporated. A patented formulation includes Cerium (Ce) in a Cu:Zn:Ce:Al molar ratio, prepared via coprecipitation to ensure a homogenous distribution of the active components.[2][8] The addition of surfactants like Triton X-100 during preparation can further improve catalyst stability.[8]

The diagram below illustrates the general workflow for the direct catalytic synthesis of this compound.

Caption: Workflow for Direct Synthesis of High-Purity this compound.

Data on Synthesis Parameters and Performance

The following tables summarize quantitative data extracted from key patents on the direct synthesis method.

Table 1: Reaction Conditions for Direct Catalytic Synthesis

| Parameter | Value | Source |

| Reaction Pressure | 5 - 7 MPa | [5] |

| Reaction Temperature | 210 - 290 °C | [5] |

| Gas Mixture Molar Ratio (D₂:CO:N₂) | (2-10):1:(1-3) | [5] |

| Gas Flow Rate | 4 - 10 L/s | [5][6] |

| Reaction Time | ≥ 36 hours (continuous circulation) | [5][6] |

| Reactor Type | Fixed-Bed Reactor | [5] |

Table 2: Catalyst Composition and Performance

| Catalyst Composition (Mass Ratio) | CO Conversion Rate (Per-Pass) | Final Purity (After Rectification) | Source |

| CuO:ZnO:Al₂O₃:PtO (6:3:0.5:0.5) | 82% | 99.91% | [6] |

| CuO:ZnO:Al₂O₃:PtO (5:3:1:1) | 80% | 99.92% | [5][6] |

| Cu:Zn:Ce:Al (Molar Ratio) | Good Catalytic Performance | Not Specified | [2][8] |

Purification and Isotopic Enrichment

Achieving high chemical and isotopic purity is critical.

-

Rectification: Simple fractional distillation (rectification) is highly effective for chemical purification, consistently yielding purities above 99.9%.[5][6] This process separates the this compound from any unreacted gases, water, and side-products.

-

Isotopic Enrichment: While the direct synthesis method is robust, achieving the highest isotopic purities ( >99.8% D) requires stringent control over all deuterium sources and the exclusion of atmospheric moisture.[2] For applications demanding the highest isotopic enrichment, advanced techniques like microchannel distillation can be employed. This technology enhances mass transfer to reduce the required column length for a given isotopic separation, making it a promising method for achieving very high isotopic purity.[9][10]

Experimental Protocols

Protocol 1: Direct Catalytic Synthesis of this compound (CD₃OD)

This protocol is adapted from the methodology described in patent CN111116313A.[5]

-

Catalyst Preparation & Loading:

-

Prepare the catalyst from copper oxide, zinc oxide, aluminum oxide, and platinum oxide in a specified mass ratio (e.g., 5:3:1:1).[5]

-

Mix the catalyst with inert alumina ceramic balls (e.g., in a 2:1 mass ratio) to ensure proper bed porosity and heat distribution.[5]

-

Load the mixture into a fixed-bed reactor to form the catalyst layer.

-

-

Reaction Execution:

-

Prepare a mixed gas of deuterium (D₂), carbon monoxide (CO), and nitrogen (N₂) in a specified molar ratio (e.g., 2:1:1).[5]

-

Pressurize the reactor to the target pressure (e.g., 6 MPa).

-

Heat the reactor to the target temperature (e.g., 285 ± 5 °C).

-

Introduce the gas mixture into the reactor, passing it through the catalyst layer at a controlled flow rate (e.g., 6 L/s).[5]

-

Continuously circulate the gas mixture in the reactor for a sufficient duration (e.g., 48 hours) to maximize conversion.[5]

-

-

Product Collection and Purification:

-

Pass the reactor effluent through a condenser to liquefy the this compound product.

-

Collect the crude this compound liquid.

-

Purify the crude liquid via fractional distillation (rectification) to achieve a final purity of >99.9%.[5]

-

Protocol 2: Preparation of a Cu/Zn/Ce/Al Catalyst via Coprecipitation

This protocol is based on the method described in patent CN109078638A for a specialized catalyst.[2][8]

Caption: Experimental Workflow for Catalyst Preparation via Coprecipitation.

-

Solution Preparation:

-

Coprecipitation:

-

Add the mixed metal nitrate solution and the sodium carbonate solution dropwise and concurrently into a reaction vessel with constant stirring.

-

During the addition, carefully monitor and control the pH of the solution, maintaining it between 7 and 8 to ensure complete precipitation of the metal hydroxides/carbonates.[8]

-

-

Post-Precipitation Treatment:

-

After the addition is complete, age the resulting slurry for 1-3 hours with continued stirring to allow for complete precipitation and particle maturation.[8]

-

Separate the solid precursor from the liquid via suction filtration.

-

Wash the collected solid thoroughly with deionized water to remove residual ions.

-

Dry the washed precursor to remove water.

-

-

Calcination:

References

- 1. Deuterated methanol - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. deutramed.com [deutramed.com]

- 4. data.epo.org [data.epo.org]

- 5. CN111116313A - Preparation method of deuterated methanol - Google Patents [patents.google.com]

- 6. CN111116313B - Preparation method of deuterated methanol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN109078638A - Catalyst for synthesizing deuterated methanol and preparation method thereof - Google Patents [patents.google.com]

- 9. pnnl.gov [pnnl.gov]

- 10. Isotope Enrichment Using Microchannel Distillation Technology | Report | PNNL [pnnl.gov]

Deuteromethanol (Methanol-d4): A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Deuteromethanol (CD3OD), also known as methanol-d4, is a deuterated isotopologue of methanol widely utilized as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] While its chemical properties are nearly identical to that of protonated methanol, it presents the same significant health and safety hazards. This guide provides a comprehensive overview of the safety data for this compound and outlines detailed handling precautions to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a highly flammable liquid and vapor.[2] It is toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation and damage to organs.[2][3]

| Property | Value | Source |

| Chemical Formula | CD₃OD | [4][5][6] |

| Molecular Weight | 36.07 g/mol | [4][5][6][7][8] |

| CAS Number | 811-98-3 | [3][9][10] |

| EC Number | 212-378-6 | [3][5][6][9] |

| Boiling Point | 65°C | [3] |

| Melting Point | -98°C | [3] |

| Density | 0.888 g/cm³ | [3] |

| Flash Point | Not explicitly found for this compound, but methanol is highly flammable. | |

| Flammability Class | Flammable IB estimated | [7] |

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapor[2][4][8] |

| Acute toxicity, oral | 3 | H301: Toxic if swallowed[2][11] |

| Acute toxicity, dermal | 3 | H311: Toxic in contact with skin[2][11] |

| Acute toxicity, inhalation | 3 | H331: Toxic if inhaled[2][11] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[2] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity, single exposure | 1 | H370: Causes damage to organs (eyes, kidneys, liver, heart, central nervous system)[2][4][8][12] |

Handling and Storage Precautions

Strict adherence to safety protocols is mandatory when handling this compound to mitigate the associated risks.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10] Solvent-resistant gloves should be inspected prior to use and replaced when worn.[13]

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[13] For rescue and maintenance work in storage tanks, use a self-contained breathing apparatus.[13]

Safe Handling Practices

-

Ventilation: Work under a chemical fume hood.[10][12] Ensure adequate ventilation to avoid inhalation of vapors.[12]

-

Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2][4][8][12][13] Use only non-sparking tools.[2][7][13]

-

Electrostatic Discharge: Take precautionary measures against static discharge.[2][7][12][13] Ground and bond containers and receiving equipment.[2][7][13]

-

General Hygiene: Do not eat, drink, or smoke when using this product.[7][13] Wash hands thoroughly after handling.[7][13] Immediately change contaminated clothing.[12]

Storage Conditions

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[4][7][8][12]

-

Location: Store in a cool, dry place out of direct sunlight.[7] Store locked up.[7][12] Store in a well-ventilated place.[7][8]

-

Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and acid chlorides.[10]

Emergency Procedures

First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor.[4][7][8][11][12] Rinse mouth.[7][9] Do not induce vomiting without advice from a poison control center.[7]

-

If on Skin (or hair): Take off immediately all contaminated clothing.[4][7][8][11][12] Rinse skin with water/shower.[4][7][8][11][12] If skin irritation occurs, get medical advice/attention.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4][8][11][12] Call a poison center or doctor.[4][8][12]

-

If in Eyes: Rinse cautiously with water for several minutes.[7][9] Remove contact lenses, if present and easy to do. Continue rinsing.[7] If eye irritation persists, get medical advice/attention.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder, dry sand, or alcohol-resistant foam.[2]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[2]

-

Specific Hazards: Highly flammable liquid and vapor.[2] Vapors may form explosive mixtures with air.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[10]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[10] Wear appropriate protective equipment and clothing during clean-up.[7] Eliminate all ignition sources.[7][10]

-

Environmental Precautions: Prevent entry to sewers and public waters.[2]

-

Containment and Cleaning Up: Absorb with liquid-binding material (e.g., sand, diatomaceous earth, acid- or universal binding agents).[14] Place in appropriate containers for disposal.[14]

Logical Relationship of Hazards and Precautions

The following diagram illustrates the logical flow from the inherent hazards of this compound to the necessary handling precautions and emergency responses.

Caption: Hazard-Precaution-Response workflow for this compound.

Experimental Protocols

While specific experimental protocols will vary depending on the application, the following general methodology should be followed when using this compound as an NMR solvent.

Sample Preparation for NMR Spectroscopy

-

Work Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary materials, including the this compound, sample, NMR tube, pipette, and waste container.

-

Personal Protective Equipment: Don appropriate PPE, including safety goggles, a lab coat, and solvent-resistant gloves.

-

Sample Dissolution: In the fume hood, carefully transfer the required amount of the sample into a clean, dry vial. Using a calibrated pipette, add the this compound to the vial to dissolve the sample.

-

Transfer to NMR Tube: Once the sample is fully dissolved, carefully transfer the solution to a clean NMR tube using a Pasteur pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Waste Disposal: Dispose of any contaminated materials, such as pipette tips and vials, in the appropriate hazardous waste container.

-

Decontamination: Wipe down the work area in the fume hood with an appropriate solvent to remove any residual this compound.

-

Hand Washing: After removing gloves, wash hands thoroughly with soap and water.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users consult the specific Safety Data Sheet (SDS) provided by the manufacturer before use and adhere to all institutional safety protocols.

References

- 1. Methanol-D4 | CH4O | CID 71568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. armar-europa.de [armar-europa.de]

- 4. Methanol-D4 CAS 811-98-3 | 106025 [merckmillipore.com]

- 5. Methanol-dâ (D, 99.8%) Methyl alcohol +0.05% v/v TMS - Cambridge Isotope Laboratories, DLM-24TB-50 [isotope.com]

- 6. Methanol-Dâ (D, 99.8%) +0.03% v/v TMS | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. Methanol-D4 CAS 811-98-3 | 106028 [merckmillipore.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. merckmillipore.com [merckmillipore.com]

- 13. michigan.gov [michigan.gov]

- 14. carlroth.com [carlroth.com]

A Technical Guide to Deuteromethanol for Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteromethanol, also known as methanol-d4 or CD3OD, is a deuterated isotopologue of methanol where the four hydrogen atoms are replaced with deuterium. This seemingly subtle isotopic substitution imparts unique physicochemical properties that make it an invaluable tool in a wide array of scientific research, particularly in the fields of nuclear magnetic resonance (NMR) spectroscopy, drug discovery and development, and metabolic flux analysis. This in-depth guide provides a comprehensive overview of the commercial availability of this compound, its key applications with detailed experimental protocols, and the fundamental principles behind its utility.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, primarily for use as an NMR solvent. The products are available in various grades of isotopic and chemical purity to suit different research needs. Below is a summary of offerings from prominent commercial suppliers.

| Supplier | Product Name(s) | CAS Number | Isotopic Purity (Atom % D) | Chemical Purity | Available Quantities |

| ARMAR Isotopes | Methanol-d4 | 811-98-3 | ≥ 99.8 | High Purity | Vials, Bottles |

| Apollo Scientific | Methanol-D4 | 811-98-3 | >99.8 | >99% | 10ml vials (1, 5, 10 packs) |

| deutraMed | Methanol-D₄ (CD₃OD) | 811-98-3 | 99% | Not specified | Inquire for needs |

| Sigma-Aldrich (Merck) | Methanol-d4 | 811-98-3 | 99, 99.8, 99.95, 99.96 | ≥99% (CP) | Ampules, Bottles (0.5mL to 100mL) |

| Fisher Scientific | Methanol-d4 | 811-98-3 | 99.5, 99.6+, 99.8 | NMR Grade | Vials, AcroSeal™ Bottles (1g to 100mL) |

| Scharlab | Methanol-d4 | 811-98-3 | min. 99.8% | Spectroscopy Grade | Glass bottles |

Key Applications and Experimental Protocols

This compound's utility extends far beyond its role as a passive solvent in NMR. Its deuterated methyl group serves as a valuable building block in organic synthesis and as a tracer in metabolic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most common application of this compound is as a solvent for NMR spectroscopy.[1] The absence of protons in the solvent molecule prevents it from overwhelming the signals of the analyte, allowing for clear and unambiguous spectral interpretation.[2]

Experimental Protocol: Standard NMR Sample Preparation

-

Solubility Test: Before using the deuterated solvent, test the solubility of the compound of interest in non-deuterated methanol in a small vial.[3]

-

Sample Weighing: For a standard ¹H NMR spectrum, weigh approximately 5-25 mg of the compound. For ¹³C NMR, a higher concentration is often required, typically as much as will dissolve to form a saturated solution.[4]

-

Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of this compound-d4 in a clean, dry vial.[3][4]

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This is crucial as suspended particles can distort the magnetic field, leading to broadened spectral lines.[4]

-

Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube.[5]

-

Volume Adjustment: Ensure the solvent height in the NMR tube is approximately 4-5 cm to be within the detection range of the NMR coil.[6]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. For volatile samples, sealing the cap with parafilm is recommended.

-

Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer for analysis.

Synthesis of Deuterated Compounds and Internal Standards

This compound is a key reagent for introducing deuterium into molecules, a process known as deuteration.[7] This is particularly important in drug discovery for creating deuterated versions of drug candidates to study the kinetic isotope effect or for synthesizing deuterated internal standards for quantitative mass spectrometry.[8][9]

Experimental Protocol: Synthesis of a Deuterated Drug Precursor

This protocol outlines a general procedure for the synthesis of a deuterated precursor using this compound as the source of the deuterated methyl group. The example is based on the synthesis of deuterated methyl p-toluenesulfonate.

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve sodium hydroxide in water.

-

Addition of this compound: Add this compound (CD3OD) to the cooled solution.

-

Addition of Reactant: Slowly add a solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., tetrahydrofuran) to the reaction mixture while maintaining a low temperature.

-

Reaction: Allow the reaction to proceed, typically overnight with stirring at room temperature, to ensure complete conversion.

-

Workup: After the reaction is complete, filter the mixture. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude deuterated product.

-

Characterization: Purify the product further if necessary (e.g., by chromatography) and confirm its identity and isotopic purity using NMR and mass spectrometry.

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[10] Deuterated substrates, including this compound, can be used as tracers to follow the path of atoms through metabolic pathways.

Experimental Protocol: General Workflow for Metabolic Flux Analysis using a Deuterated Substrate

-

Cell Culture: Grow the cells of interest in a defined medium.

-

Isotopic Labeling: Introduce the deuterated substrate (e.g., this compound) into the culture medium. The cells will uptake and metabolize the labeled compound.

-

Quenching and Extraction: After a defined period, rapidly quench the metabolic activity of the cells, often using a cold solvent mixture (e.g., methanol/water). Extract the intracellular metabolites.

-

Sample Analysis: Analyze the extracted metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR to determine the extent and position of deuterium incorporation.[10]

-

Flux Calculation: Use computational models to fit the isotopic labeling data to a metabolic network model, allowing for the calculation of intracellular metabolic fluxes.

Visualizations

Experimental Workflow: Synthesis of a Deuterated Internal Standard

Caption: Workflow for the synthesis of a deuterated internal standard using this compound.

Logical Relationship: The Kinetic Isotope Effect (KIE)

Caption: The kinetic isotope effect arises from differences in zero-point energy.

Experimental Workflow: NMR Sample Preparation

References

- 1. Some methods for labelling organic compounds by deuterium [inis.iaea.org]

- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 3. sites.uclouvain.be [sites.uclouvain.be]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. depts.washington.edu [depts.washington.edu]

- 6. web.uvic.ca [web.uvic.ca]

- 7. youtube.com [youtube.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

The Deuterium Revolution: A Technical Guide to the Discovery, History, and Application of Deuterated Compounds in Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of deuterium, the stable heavy isotope of hydrogen, in the early 20th century, marked a pivotal moment in our understanding of isotope effects and their profound implications across various scientific disciplines. This technical guide provides a comprehensive overview of the history of deuterated compounds, from their initial discovery and isolation to their contemporary applications in fields ranging from analytical chemistry to cutting-edge drug development. We delve into the fundamental physicochemical differences between protiated and deuterated molecules, supported by quantitative data, and provide detailed experimental protocols for key historical experiments and modern synthetic methodologies. Furthermore, this guide visualizes critical processes, including industrial-scale heavy water production, metabolic pathways traced by deuterated compounds, and the strategic workflow for the development of deuterated drugs, offering a valuable resource for researchers and professionals seeking to leverage the unique properties of deuterium in their work.

The Dawn of a New Isotope: Discovery and Early History

The journey into the world of deuterated compounds began with the discovery of deuterium itself. In 1931, American chemist Harold Urey, along with his colleagues Ferdinand Brickwedde and George Murphy, provided the first definitive evidence for the existence of a hydrogen isotope with a mass of 2.[1] Urey's work, which earned him the Nobel Prize in Chemistry in 1934, was built upon the theoretical predictions of isotopes and the subtle anomalies observed in the atomic weight of hydrogen.[1]

Urey's Spectroscopic Discovery (1931)

Urey's experiment was a masterful application of spectroscopy and cryogenics. The core of his methodology was to concentrate the heavier isotope of hydrogen by the fractional distillation of liquid hydrogen.

Experimental Protocol: Urey's Discovery of Deuterium

-

Liquefaction of Hydrogen: Gaseous hydrogen was liquefied to enable fractional distillation at extremely low temperatures.

-

Fractional Distillation: A large volume of liquid hydrogen was slowly evaporated. The vapor, enriched in the lighter protium (¹H), was drawn off, leaving a residue increasingly concentrated in the heavier deuterium (²H).

-

Spectroscopic Analysis: The remaining concentrated hydrogen sample was subjected to atomic spectroscopy. Urey and his team observed faint satellite lines in the Balmer series of the hydrogen spectrum, precisely at the wavelengths predicted for an isotope with a mass of 2. This provided the first conclusive proof of deuterium's existence.

Lewis's Isolation of Pure Heavy Water (1933)

Following Urey's discovery, Gilbert N. Lewis, another prominent American chemist, was the first to isolate a macroscopic sample of pure heavy water (D₂O) in 1933.[1][2] His method of choice was the electrolysis of water.[3][4]

Experimental Protocol: Lewis's Electrolytic Concentration of Heavy Water

-

Electrolysis Setup: An electrolytic cell was prepared with an aqueous solution of potassium hydroxide (as an electrolyte to conduct electricity).

-

Prolonged Electrolysis: An electric current was passed through the water for an extended period. The lighter protium is more readily liberated as hydrogen gas at the cathode than the heavier deuterium.

-

Iterative Concentration: As the electrolysis proceeded, the remaining water became progressively enriched in heavy water. This enriched water was then used as the starting material for subsequent rounds of electrolysis.

-

Purification: Through this iterative process, Lewis was able to produce a sample of nearly pure heavy water, allowing for the first investigations into its unique physical and chemical properties.[4]

The Physicochemical Impact of a Single Neutron

The seemingly minor addition of a neutron to the hydrogen nucleus results in significant and measurable differences in the physical and chemical properties of deuterated compounds compared to their protiated counterparts. These differences are the foundation of their diverse applications.

Physical Properties

The doubling of the mass of the hydrogen atom leads to notable changes in bulk physical properties. The most well-documented of these is the difference between light water (H₂O) and heavy water (D₂O).

Table 1: Comparison of Physical Properties of Light Water (H₂O) and Heavy Water (D₂O)

| Property | Light Water (H₂O) | Heavy Water (D₂O) |

| Molar Mass ( g/mol ) | 18.015 | 20.028 |

| Density at 20°C (g/mL) | 0.998 | 1.105 |

| Melting Point (°C) | 0.00 | 3.82 |

| Boiling Point (°C) | 100.00 | 101.42 |

| Viscosity at 20°C (mPa·s) | 1.002 | 1.247 |

| pH of neutral water at 25°C | 7.00 | 7.43 (pD) |

The Carbon-Deuterium Bond and the Kinetic Isotope Effect

At the molecular level, the most significant consequence of deuterium substitution is the strengthening of the covalent bond it forms, most notably the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point vibrational energy of the heavier C-D bond.

Table 2: Comparison of Bond Dissociation Energies (BDE) for C-H and C-D Bonds

| Bond Type | BDE (kJ/mol) |

| C-H | ~413 |

| C-D | ~421 |

Note: BDE values can vary depending on the specific molecular environment.

This stronger C-D bond is the basis for the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[5] For reactions where the cleavage of a C-H bond is the rate-determining step, the substitution of hydrogen with deuterium can significantly slow down the reaction rate.[5]

Table 3: Representative Deuterium Kinetic Isotope Effects (kH/kD) in Organic Reactions

| Reaction Type | Example | kH/kD |

| Oxidation | Cytochrome P450-mediated metabolism | 2-10 |

| Elimination | E2 dehydrohalogenation | 3-8 |

| Enolization | Base-catalyzed ketonization | 4-7 |

Industrial Production of Heavy Water: The Girdler-Sulfide Process

The demand for heavy water as a neutron moderator in nuclear reactors spurred the development of industrial-scale production methods. The most significant of these is the Girdler-Sulfide (GS) process.[6] This is a bithermal, dual-temperature chemical exchange process that exploits the temperature-dependent equilibrium of deuterium between water and hydrogen sulfide.[6][7]

Caption: A simplified flow diagram of the Girdler-Sulfide process for heavy water production.

Modern Applications of Deuterated Compounds

The unique properties of deuterated compounds have made them invaluable tools in a wide array of scientific applications.

Deuterated Solvents in NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, the signal from the hydrogen atoms in the solvent can overwhelm the signals from the analyte. The use of deuterated solvents, in which most of the protons are replaced with deuterium, minimizes the solvent signal, allowing for clear observation of the analyte's proton NMR spectrum.[8][9] Deuterium's different resonance frequency also allows it to be used as a "lock" signal to stabilize the magnetic field during the experiment.[10]

Tracing Metabolic Pathways

Deuterated compounds serve as excellent non-radioactive tracers for studying metabolic pathways. For example, by introducing deuterated glucose into a biological system, researchers can track the incorporation of deuterium into various downstream metabolites, providing a detailed map of metabolic fluxes.

Caption: Tracing the metabolic fate of deuterated glucose through major biosynthetic pathways.

Deuterated Drugs in Pharmaceutical Development

The application of the kinetic isotope effect in drug design has led to the development of deuterated drugs. By strategically replacing hydrogen with deuterium at metabolically vulnerable sites in a drug molecule, it is possible to slow down its metabolism.[11][12] This can lead to an improved pharmacokinetic profile, such as a longer half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.[11]

The first deuterated drug to receive FDA approval was deutetrabenazine (Austedo®) in 2017, a treatment for chorea associated with Huntington's disease.[11]

Table 4: Pharmacokinetic Comparison of Tetrabenazine and Deutetrabenazine

| Parameter | Tetrabenazine | Deutetrabenazine |

| Active Metabolites | α- and β-dihydrotetrabenazine | d₆-α- and d₆-β-dihydrotetrabenazine |

| Half-life of active metabolites | ~4-8 hours | ~9-11 hours |

| Dosing Frequency | 2-3 times daily | Twice daily |

Data is approximate and can vary between individuals.

The development of a deuterated drug follows a structured workflow, leveraging the known properties of an existing drug to create an improved therapeutic.

Caption: A generalized workflow for the discovery and development of a deuterated drug.

Synthesis of Deuterated Compounds

The synthesis of deuterated compounds for research and pharmaceutical applications requires specific methodologies.

Experimental Protocol: General Synthesis of Deuterated Chloroform (CDCl₃)

Deuterated chloroform is a widely used solvent in NMR spectroscopy. A common laboratory-scale synthesis involves the haloform reaction.

-

Reaction Setup: A reaction flask is charged with acetone and heavy water (D₂O).

-

Addition of Base: A solution of sodium hypochlorite (bleach) is added dropwise to the acetone/D₂O mixture while stirring and cooling in an ice bath. The base promotes the exchange of the acidic α-protons of acetone with deuterium from the heavy water.

-

Haloform Reaction: The perdeuterated acetone then undergoes the haloform reaction with the hypochlorite, cleaving to form deuterated chloroform (CDCl₃) and sodium acetate.

-

Purification: The resulting CDCl₃ is separated from the aqueous layer. It is then washed, dried over a drying agent (e.g., anhydrous calcium chloride), and purified by distillation to yield high-purity deuterated chloroform.

More advanced and site-specific deuteration methods are employed for the synthesis of complex active pharmaceutical ingredients, often involving transition-metal-catalyzed H-D exchange reactions.[13]

Conclusion and Future Outlook

From a spectroscopic curiosity to a cornerstone of modern drug design, the journey of deuterated compounds has been remarkable. The fundamental principles of the kinetic isotope effect are now being strategically applied to create safer and more effective medicines. As our understanding of metabolic pathways deepens and synthetic methodologies become more sophisticated, the potential for innovative applications of deuterium in science and medicine will undoubtedly continue to expand. The "deuterium revolution" in drug development is still in its early stages, with a growing pipeline of deuterated drug candidates under investigation, promising a new wave of improved therapeutics for a wide range of diseases.[14]

References

- 1. Heavy water - Wikipedia [en.wikipedia.org]

- 2. Gilbert N. Lewis - Wikipedia [en.wikipedia.org]

- 3. NOVA | Hitler's Sunken Secret | Dangerous Water | PBS [pbs.org]

- 4. Heavy Water - MOTM 2009 - VRML version [chm.bris.ac.uk]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. Girdler sulfide process - Wikipedia [en.wikipedia.org]

- 7. globallcadataaccess.org [globallcadataaccess.org]

- 8. studymind.co.uk [studymind.co.uk]

- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. hwb.gov.in [hwb.gov.in]

- 14. tandfonline.com [tandfonline.com]

Deuteromethanol: A Cosmic Fingerprint in Chemical Evolution and a Modern Tool for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Executive Summary

Deuteromethanol (CH₂DOH, CHD₂OH, CD₃OH, and CH₃OD), the isotopically substituted counterpart of methanol, plays a pivotal role in our understanding of chemical evolution, from the frigid depths of interstellar clouds to the origins of prebiotic molecules. Its enhanced abundance in star-forming regions serves as a crucial tracer for the physical and chemical conditions prevailing during the birth of stars and planetary systems. Beyond its cosmic significance, the unique properties imparted by deuterium substitution have positioned deuterated molecules, with this compound as a key synthetic precursor, at the forefront of modern pharmaceutical development. This technical guide provides a comprehensive overview of the role of this compound in chemical evolution, details the experimental protocols for its study, presents key quantitative data, and explores its applications in the pharmaceutical industry.

The Role of this compound in Chemical Evolution

The study of deuterated molecules, or isotopologues, provides a powerful tool for investigating the physical and chemical history of the universe. Deuterium, a stable isotope of hydrogen, was primarily formed in the Big Bang. Its abundance relative to hydrogen is a key parameter in cosmological models. In the cold, dense environments of interstellar clouds, deuterium fractionation, the enrichment of deuterium in certain molecules beyond the cosmic D/H ratio, becomes highly efficient. Methanol, being one of the most abundant complex organic molecules (COMs) on the icy mantles of interstellar dust grains, is a prime candidate for studying this phenomenon.

This compound is predominantly formed on the surfaces of these icy grains through the hydrogenation (and deuteration) of carbon monoxide (CO). The observed high deuteration fractions in methanol from prestellar cores and protostars indicate that it is inherited from these early, cold phases of star formation. The relative abundances of the different this compound isotopologues, particularly the CH₂DOH/CH₃OD ratio, are sensitive to the temperature and density of the formation environment, making them valuable chemical clocks and thermometers of the star-formation process.

Experimental Protocols in Laboratory Astrochemistry

To unravel the formation pathways of this compound in interstellar environments, researchers employ sophisticated laboratory techniques that simulate the conditions of deep space. These experiments are crucial for validating theoretical models and interpreting astronomical observations.

Ultra-High Vacuum (UHV) Chamber Experiments

The core of laboratory astrochemistry is the ultra-high vacuum (UHV) chamber, which mimics the low-pressure conditions of interstellar space (typically below 10⁻¹⁰ mbar).

Methodology:

-

Substrate Preparation: A substrate, analogous to an interstellar dust grain (e.g., a gold-plated copper or an amorphous silicate surface), is cooled to cryogenic temperatures (10-20 K) using a closed-cycle helium cryostat.

-

Ice Mantle Formation: A mixture of gases, primarily H₂O and CO, is introduced into the chamber and allowed to deposit onto the cold substrate, forming an amorphous ice layer that simulates an interstellar ice mantle.

-

Co-deposition of Reactants: Beams of atomic hydrogen (H) and deuterium (D) are generated, often using microwave or radio-frequency plasma sources, and are co-deposited with CO onto the ice surface. The relative fluxes of H and D can be precisely controlled to mimic different interstellar conditions.

-

In-situ Analysis: The chemical changes on the ice surface are monitored in real-time using techniques like Reflection Absorption Infrared Spectroscopy (RAIRS) or Fourier-Transform Infrared Spectroscopy (FTIR). These methods allow for the identification and quantification of newly formed molecules, including this compound.

Temperature Programmed Desorption (TPD)

TPD is a powerful technique used to study the desorption kinetics and binding energies of molecules on a surface.

Methodology:

-

Sample Preparation: Following the co-deposition experiment in the UHV chamber, the substrate with the newly formed ice mantle is slowly and linearly heated.

-

Desorption and Detection: As the temperature increases, different molecular species desorb from the surface at characteristic temperatures related to their binding energies. A Quadrupole Mass Spectrometer (QMS) is used to detect the desorbing molecules, providing information on their identity and the amount desorbed as a function of temperature.

-

Data Analysis: The resulting TPD spectrum (desorption rate vs. temperature) can be analyzed to determine the binding energies of this compound and other species to the ice surface, providing crucial data for astrochemical models.

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound from observational and experimental studies.

Table 1: Deuteration Ratios of Methanol in Star-Forming Regions

| Astronomical Source | Type | [CH₂DOH]/[CH₃OH] Ratio | [CH₃OD]/[CH₃OH] Ratio | [CH₂DOH]/[CH₃OD] Ratio | Reference(s) |

| NGC 6334I | High-Mass Star-Forming Region | 0.03% - 0.34% | 0.27% - 1.07% | < 1 | [1] |

| Orion KL | High-Mass Star-Forming Region | ~0.1% | - | 0.7 - 1.5 | [2] |

| Low-Mass Protostars (avg.) | Low-Mass Star-Forming Region | > a few % | - | > 3, up to >10 | [2] |

| Prestellar Cores (e.g., L1544) | Prestellar Core | ~ a few % | - | ≥ 10 (predicted) | [2][3][4] |

Table 2: Experimental Binding Energies of Methanol Isotopologues

| Molecule | Surface | Binding Energy (K) | Technique | Reference(s) |

| CH₃OH | Amorphous Solid Water (ASW) | ~4000 - 5500 | TPD | [5] |

| CH₃OH | Crystalline Ice | ~5770 | TPD | |

| CH₂DOH | Amorphous Solid Water (ASW) | Similar to CH₃OH | Assumed in models | [3] |

| CH₃OD | Amorphous Solid Water (ASW) | Similar to CH₃OH | Assumed in models | [3] |

Visualizing this compound Formation and Experimental Workflows

Formation Pathways of this compound on Interstellar Ices

The following diagram illustrates the primary proposed pathways for the formation of CH₂DOH and CH₃OD on the surface of interstellar ice grains.

Experimental Workflow for Laboratory Astrochemistry

This diagram outlines the typical workflow for a laboratory experiment simulating the formation of this compound on interstellar ice analogs.

This compound in Pharmaceutical Research and Drug Development

The interest in this compound for the pharmaceutical industry is twofold: its direct use as a solvent and its role as a key building block in the synthesis of deuterated drugs.

This compound as a Synthetic Precursor

Deuterated pharmaceuticals are molecules where one or more hydrogen atoms have been replaced by deuterium. This seemingly minor substitution can have profound effects on a drug's metabolic profile due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can lead to:

-

Improved Pharmacokinetics: Slower metabolism can result in a longer drug half-life, allowing for less frequent dosing.[3]

-

Reduced Toxicity: By blocking or slowing the formation of toxic metabolites, deuteration can improve the safety profile of a drug.

-

Enhanced Efficacy: A more stable drug can maintain its therapeutic concentration for longer, potentially leading to improved efficacy.

This compound (specifically CD₃OD and CD₃OH) is a fundamental and often cost-effective starting material for introducing deuterated methyl groups into drug candidates.[6] The trideuteromethyl group is of particular interest as methylation is a common strategy in drug design to improve properties like potency and metabolic stability.

Isotopic Labeling in Drug Discovery

Isotopically labeled compounds, including those synthesized using this compound, are invaluable tools in drug discovery and development.[1][2] They are used in:

-

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Tracing the fate of a drug candidate in a biological system.[1]

-

Mechanism of Action Studies: Elucidating how a drug interacts with its target.

-

Quantitative Analysis: Using deuterated compounds as internal standards in mass spectrometry-based assays for accurate quantification of the non-deuterated drug.

Conclusion

This compound stands at a fascinating intersection of astrophysics, chemistry, and pharmacology. In the realm of chemical evolution, it provides a unique window into the conditions and processes that govern the formation of organic molecules in the cosmos, offering clues to our own origins. For researchers and professionals in drug development, the principles of deuterium substitution, exemplified by the use of this compound as a synthetic precursor, offer a powerful strategy to design safer and more effective medicines. The continued study of this compound, both in the vastness of space and in the laboratory, promises to yield further insights into the fundamental processes of molecular creation and the innovative design of future therapeutics.

References

- 1. Isotopic Labeling Description - McNally Group [mcnallygroup.org]

- 2. musechem.com [musechem.com]

- 3. symeres.com [symeres.com]

- 4. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 5. CN111116313B - Preparation method of deuterated methanol - Google Patents [patents.google.com]

- 6. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Fundamental Differences Between Deuteromethanol and Methanol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the core distinctions between deuteromethanol (CD₃OD) and methanol (CH₃OH), tailored for researchers, scientists, and professionals in drug development. By elucidating the nuanced yet significant impact of isotopic substitution, this document serves as a critical resource for leveraging the unique properties of deuterated compounds in advanced scientific applications.

Introduction: The Subtle Distinction with Profound Implications

Methanol, a simple alcohol, is a cornerstone of the chemical industry and a ubiquitous solvent in laboratory settings. This compound, its isotopologue, is not merely a heavier version. The substitution of protium ('H) with deuterium ('D')—an isotope of hydrogen possessing an additional neutron—introduces fundamental changes in the molecule's physical, chemical, and spectroscopic properties. These differences, rooted in the mass disparity between the two isotopes, give rise to phenomena such as the kinetic isotope effect (KIE), altered vibrational frequencies, and distinct spectroscopic signatures. Understanding these disparities is paramount for applications ranging from mechanistic studies and NMR spectroscopy to the strategic design of deuterated drugs with enhanced metabolic stability.

Structural and Physical Property Differences

The primary structural difference lies in the atomic composition of the methyl and hydroxyl groups. In fully deuterated methanol (Methanol-d₄ or CD₃OD), all four hydrogen atoms are replaced by deuterium. This seemingly minor alteration leads to measurable changes in the molecule's physical properties due to the greater mass of deuterium.

Table 1: Comparison of Physical Properties of Methanol and this compound

| Property | Methanol (CH₃OH) | This compound (CD₃OD) |

| Molecular Weight ( g/mol ) | 32.04 | 36.07[1] |

| Boiling Point (°C) | 64.7 | 65.4[2] |

| Melting Point (°C) | -97.6 | -98[1] |

| Density (g/mL at 25°C) | 0.792 | 0.888[1][2] |

| Refractive Index (n20/D) | 1.3284 | 1.326 |

The increased molecular weight of this compound directly contributes to its higher density. The variations in boiling and melting points, though slight, are consequences of the altered intermolecular forces stemming from differences in vibrational frequencies and zero-point energies.

Spectroscopic Distinctions: A Fingerprint of Isotopic Substitution

The change in mass significantly impacts the vibrational modes of the molecule, leading to distinct signatures in various spectroscopic techniques.

Vibrational (Infrared) Spectroscopy

The C-D and O-D bonds in this compound are stronger and vibrate at lower frequencies compared to the corresponding C-H and O-H bonds in methanol. This is a direct consequence of the increased reduced mass of the C-D and O-D systems.

Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹) of Methanol and this compound

| Vibrational Mode | Methanol (CH₃OH) | This compound (CD₃OD) |

| O-H/O-D Stretch | ~3681 | ~2700 |

| C-H/C-D Stretch | ~2844, 2945, 2977 | ~2078, 2226 |

| CH₃/CD₃ Bend | ~1455, 1477 | ~1050, 1120 |

| C-O Stretch | ~1033 | ~1000 |

| O-H/O-D Bend | ~1345 | ~980 |

Note: Frequencies can vary slightly based on the phase (gas, liquid, solid) and solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, deuterated solvents like this compound are used to avoid large solvent signals that would otherwise obscure the signals from the analyte. The deuterium nucleus (²H) has a different gyromagnetic ratio and resonates at a much different frequency than the proton (¹H). In the ¹H NMR spectrum of a sample dissolved in CD₃OD, a small residual peak from the partially protonated solvent (CHD₂OD) is often observed as a quintet around 3.31 ppm. In contrast, the ¹H NMR spectrum of methanol shows a quartet for the hydroxyl proton and a doublet for the methyl protons (in the absence of exchange).

In ¹³C NMR, the carbon atom in CD₃OD is coupled to three deuterium atoms, resulting in a septet centered around 49.0 ppm.

Table 3: Typical NMR Chemical Shifts (ppm) and Multiplicities

| Nucleus | Methanol (CH₃OH) | This compound (CD₃OD) (Residual Peaks) |

| ¹H NMR (Methyl) | ~3.4 (quartet, coupled to OH) | ~3.31 (quintet, -CHD₂) |

| ¹H NMR (Hydroxyl) | ~4.8 (doublet, coupled to CH₃) | ~4.87 (singlet, -OD) |

| ¹³C NMR | ~49.9 | ~49.0 (septet) |

Mass Spectrometry

The most apparent difference in the mass spectrum is the molecular ion peak. For methanol, the M+ peak is at m/z 32, while for this compound (CD₃OD), it is at m/z 36.[3] The fragmentation patterns also differ due to the different bond strengths. A prominent peak in the mass spectrum of methanol is at m/z 31, corresponding to the loss of a hydrogen atom ([CH₂OH]⁺).[3] In this compound, the analogous fragment ([CD₂OD]⁺) would be at m/z 34, resulting from the loss of a deuterium atom.

The Kinetic Isotope Effect (KIE): A Tool for Mechanistic Elucidation

The most significant chemical difference arising from deuteration is the Kinetic Isotope Effect (KIE). The C-D bond is stronger and has a lower zero-point energy than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken instead. This is known as a primary KIE and is expressed as the ratio of the rate constants (kH/kD).

For the oxidation of methanol, where a C-H bond is cleaved in the rate-determining step, a significant primary KIE is observed. This effect is a powerful tool for studying reaction mechanisms.

Applications in Drug Development

The KIE is of paramount importance in drug development. Many drug molecules are metabolized by enzymes, such as cytochrome P450, through reactions that involve the cleavage of C-H bonds. By selectively replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism can be significantly slowed. This "deuterium switch" can lead to:

-

Improved Pharmacokinetics: A longer drug half-life, allowing for less frequent dosing and improved patient compliance.

-

Reduced Toxic Metabolites: Slower metabolism can decrease the formation of potentially toxic byproducts.

-

Increased Efficacy: Maintaining therapeutic drug concentrations for longer periods can enhance the drug's effectiveness.

Deucravacitinib, an FDA-approved drug for psoriasis, is a prime example of a de novo deuterated drug designed to have improved pharmacokinetic properties.

Experimental Protocols

Synthesis of this compound (CD₃OD)

A common industrial method for producing this compound involves the catalytic reaction of carbon monoxide with deuterium gas.

-

Reactants: Carbon monoxide (CO) and Deuterium gas (D₂).

-

Catalyst: A mixture of copper and zinc oxides, often with a promoter like alumina.

-

Conditions: High pressure (5-10 MPa) and elevated temperature (250-300 °C).

-

Procedure:

Determination of Kinetic Isotope Effect for Alcohol Dehydrogenase

This protocol outlines a general method for determining the KIE for the oxidation of methanol versus this compound by alcohol dehydrogenase (ADH).

-

Materials:

-

Yeast or equine liver alcohol dehydrogenase (ADH)

-

NAD⁺ (cofactor)

-

Methanol (CH₃OH)

-

This compound (CD₃OD)

-

Buffer solution (e.g., phosphate buffer, pH 7.5)

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare separate reaction mixtures in cuvettes containing the buffer, NAD⁺, and either methanol or this compound.

-

Initiate the reaction by adding a small amount of ADH to each cuvette.

-

Monitor the increase in absorbance at 340 nm over time. This corresponds to the formation of NADH.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Calculate the rate constants for the oxidation of methanol (kH) and this compound (kD).

-

The KIE is then calculated as the ratio kH/kD.

-

Safety and Handling

Both methanol and this compound are flammable and toxic. Ingestion, inhalation, or skin absorption can lead to serious health effects, including blindness and death. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Conclusion

The fundamental differences between this compound and methanol, while originating from a simple isotopic substitution, have far-reaching consequences in chemistry, biology, and pharmacology. The altered physical properties, distinct spectroscopic signatures, and, most importantly, the kinetic isotope effect, make this compound an invaluable tool for researchers. A thorough understanding of these differences is essential for its effective application in elucidating reaction mechanisms, as a superior solvent in NMR spectroscopy, and in the innovative design of next-generation pharmaceuticals.

References

- 1. data.epo.org [data.epo.org]

- 2. A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN111116313B - Preparation method of deuterated methanol - Google Patents [patents.google.com]

- 5. CN111116313A - Preparation method of deuterated methanol - Google Patents [patents.google.com]

The Deuterium Kinetic Isotope Effect: A Mechanistic Probe in Drug Discovery and Development, Featuring Deuteromethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Kinetic Isotope Effect

The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, providing insight into the rate-determining step of a chemical transformation. It is defined as the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. The magnitude of the KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to the rate constant of the reaction with the heavier isotope (k_heavy). For the substitution of protium (¹H) with deuterium (²H or D), the KIE is expressed as kH/kD.

The underlying principle of the KIE lies in the difference in zero-point vibrational energy between bonds to different isotopes. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than a corresponding carbon-protium (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound. This effect is most pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction, a phenomenon known as a primary kinetic isotope effect . Typical primary KIEs for C-H bond cleavage range from 2 to 8.

Conversely, secondary kinetic isotope effects are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step. These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1), providing valuable information about changes in hybridization or the steric environment of the isotopically labeled position during the reaction.

In the realm of drug development, the deuterium KIE is of particular interest. By strategically replacing hydrogen atoms with deuterium at metabolically labile positions in a drug molecule, it is possible to slow down its rate of metabolism. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased exposure, potentially resulting in enhanced efficacy and a better safety profile.

This technical guide will provide an in-depth exploration of the kinetic isotope effect with a specific focus on deuteromethanol, a simple yet illustrative model for understanding this fundamental concept. We will delve into a case study involving the enzymatic oxidation of methanol, present quantitative data, detail experimental protocols for measuring the KIE, and provide visualizations of the reaction mechanism.

Case Study: PQQ-Dependent Methanol Dehydrogenase

A compelling example of the kinetic isotope effect in a biologically relevant system is the oxidation of methanol to formaldehyde catalyzed by the enzyme PQQ-dependent methanol dehydrogenase (MDH).[1][2] This enzyme, found in methylotrophic bacteria, utilizes a pyrroloquinoline quinone (PQQ) cofactor and a calcium ion in its active site to facilitate the reaction.[3] The oxidation of methanol is a critical step in the carbon metabolism of these organisms.[4]

The reaction involves the transfer of a hydride from the methyl group of methanol to the PQQ cofactor, making it an excellent system for studying the primary kinetic isotope effect of deuterium substitution on the methyl group of methanol (CH₃OH vs. CD₃OD).

Data Presentation

The kinetic isotope effect for the MDH-catalyzed oxidation of methanol has been studied under various conditions, particularly investigating the influence of different activators and electron acceptors on the reaction rate. The following tables summarize key kinetic parameters obtained from steady-state kinetic analyses, comparing the reactivity of methanol (CH₃OH) and this compound (CD₃OD).

Table 1: Steady-State Kinetic Parameters for the Oxidation of Methanol and this compound by PQQ-Dependent Methanol Dehydrogenase with Ammonium as an Activator. [5]

| Substrate | Activator (NH₄⁺) Conc. (mM) | K_m (mM) | V_max (µmol/min/mg) | k_cat/K_m (M⁻¹s⁻¹) | kH/kD |

| CH₃OH | 1 | 0.05 | 1.2 | 4.0 x 10⁵ | 15 |

| CD₃OD | 1 | 0.10 | 0.08 | 1.3 x 10⁴ | |

| CH₃OH | 10 | 0.03 | 2.5 | 1.4 x 10⁶ | 10 |

| CD₃OD | 10 | 0.06 | 0.25 | 7.0 x 10⁴ | |

| CH₃OH | 50 | 0.08 | 1.8 | 3.8 x 10⁵ | 5 |

| CD₃OD | 50 | 0.15 | 0.36 | 4.0 x 10⁴ |

Table 2: Kinetic Isotope Effect on the Oxidation of Methanol by PQQ-Dependent Methanol Dehydrogenase with Glycine Ethyl Ester (GEE) as an Activator. [5]

| Activator (GEE) Conc. (mM) | Electron Acceptor (PES) Conc. (mM) | kH/kD |

| 1 | 0.1 | 3.7 |

| 1 | 1.0 | 2.5 |

| 4 | 0.1 | 2.8 |

| 4 | 1.0 | 2.0 |

| 40 | 0.1 | 1.5 |

| 40 | 1.0 | 1.2 |

PES: Phenazine ethosulfate, an artificial electron acceptor.

The data clearly demonstrates a significant primary kinetic isotope effect for the oxidation of this compound, with kH/kD values ranging from 1.2 to as high as 15 depending on the reaction conditions.[5] This large KIE indicates that the cleavage of the C-H (or C-D) bond is the rate-determining step in the reaction mechanism. The variation in the KIE with the concentration of activators and electron acceptors suggests a complex interplay of substrate binding, activation, and electron transfer steps in the overall catalytic cycle.[6][7]

Experimental Protocols

The determination of the kinetic isotope effect for the MDH-catalyzed oxidation of this compound involves careful steady-state kinetic measurements. The following is a detailed methodology based on established protocols for this enzyme system.[7]

Protocol: Steady-State Kinetic Analysis of Methanol Dehydrogenase with Methanol and this compound

1. Materials and Reagents:

-

PQQ-dependent methanol dehydrogenase (MDH) from Methylophilus methylotrophus (purified)

-

Methanol (CH₃OH), anhydrous

-

This compound (CD₃OD), 99.5 atom % D

-

Ammonium sulfate ((NH₄)₂SO₄) or Glycine ethyl ester (GEE) as an activator

-

Phenazine ethosulfate (PES) as an artificial electron acceptor

-

2,6-Dichlorophenolindophenol (DCPIP) as a terminal electron acceptor

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 9.0)

-

Spectrophotometer capable of measuring absorbance changes at 600 nm

2. Enzyme Assay:

-

Prepare a stock solution of the buffer at the desired pH (e.g., pH 9.0).

-

Prepare stock solutions of methanol, this compound, activator (ammonium sulfate or GEE), PES, and DCPIP in the buffer.

-

The standard assay mixture (e.g., 1 mL final volume) should contain:

-

50 mM Tris-HCl buffer, pH 9.0

-

Desired concentration of activator (e.g., 1 mM to 50 mM (NH₄)₂SO₄)

-

Desired concentration of PES (e.g., 0.1 mM to 1.0 mM)

-

100 µM DCPIP

-

Varying concentrations of either methanol or this compound (e.g., 0.01 mM to 1.0 mM)

-

-

Pre-incubate the assay mixture (without the enzyme) at a constant temperature (e.g., 25 °C) for 5 minutes in a cuvette.

-

Initiate the reaction by adding a small, known amount of the purified MDH enzyme to the cuvette.

-

Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

-

Record the initial rate of the reaction (the linear portion of the absorbance vs. time plot).

3. Data Analysis:

-

Convert the rate of change of absorbance to the rate of reaction (µmol/min) using the molar extinction coefficient of DCPIP at 600 nm.

-

Plot the initial reaction rates against the substrate concentration (methanol or this compound) for each set of activator and PES concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters V_max (maximum velocity) and K_m (Michaelis constant) for both CH₃OH and CD₃OD.

-

The kinetic isotope effect (kH/kD) can be calculated as the ratio of the V_max/K_m values for methanol and this compound: kH/kD = (V_max/K_m)CH₃OH / (V_max/K_m)CD₃OD

Mandatory Visualization

Reaction Mechanism of PQQ-Dependent Methanol Dehydrogenase

The catalytic cycle of PQQ-dependent methanol dehydrogenase involves several key steps, including substrate binding, proton abstraction, hydride transfer, and product release. The following diagram illustrates the proposed mechanism.

Caption: Proposed reaction mechanism for PQQ-dependent methanol dehydrogenase.

Experimental Workflow for KIE Determination

The following diagram outlines the logical flow of the experimental procedure for determining the kinetic isotope effect.

References

- 1. Mechanism of methanol oxidation by quinoprotein methanol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 4. Methanol Dehydrogenases as a Key Biocatalysts for Synthetic Methylotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methanol dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Item - Multiple ligand binding and kinetic isotope effects in methanol dehydrogenase - University of Leicester - Figshare [figshare.le.ac.uk]

- 7. Kinetic isotope effects and ligand binding in PQQ-dependent methanol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Astrochemist's Guide to Deuteromethanol: A Deep Dive into its Applications in Unraveling the Mysteries of Star and Planet Formation

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated methanol (CH

2233Introduction: The Significance of Deuterated Methanol in Astrochemistry

Methanol (CH

3The cosmic elemental abundance of deuterium (D) relative to hydrogen (H) is approximately 1.5 x 10

−5The different isotopologues of deuterated methanol, such as monodeuterated (CH

23223Formation Pathways of this compound in Interstellar Ices

The primary formation route for methanol and its deuterated counterparts in the ISM is believed to occur on the surfaces of icy dust grains.[5] In the dense and cold environments of prestellar cores, gas-phase species, including carbon monoxide (CO) and hydrogen/deuterium atoms, freeze out onto these grains, forming an icy mantle.

The formation of this compound proceeds through a series of hydrogenation and deuteration reactions on the grain surface. The key steps are:

-

CO Freeze-out: Carbon monoxide, a major constituent of the gas in molecular clouds, accretes onto the cold dust grains.

-

Hydrogenation and Deuteration of CO: Successive additions of H and D atoms to CO lead to the formation of formaldehyde (H

CO, HDCO, D223223 -

Isotopic Exchange Reactions: H-D and D-H exchange reactions can also occur within the methanol molecule and its precursors on the ice surface, further altering the final D/H ratio.[6]

The efficiency of these deuteration pathways is highly dependent on the atomic D/H ratio in the gas phase, which is itself enriched at low temperatures through the gas-phase reaction H

3+2+2

Observational Techniques and Data Analysis

The detection and quantification of deuterated methanol in astronomical sources rely on high-resolution spectroscopy at millimeter and submillimeter wavelengths. Telescopes such as the Atacama Large Millimeter/submillimeter Array (ALMA) and the IRAM 30-meter telescope are instrumental in these studies.[7][4]

Rotational Spectroscopy

Molecules in the gas phase rotate, and the transitions between different rotational energy levels correspond to specific frequencies of light, primarily in the millimeter and submillimeter part of the electromagnetic spectrum. Each isotopologue of methanol has a unique set of rotational transitions, allowing for their individual detection and identification.

Data Analysis: The Rotational Diagram Method

A common technique used to derive the physical conditions of the emitting gas, such as its temperature and column density (the number of molecules per unit area), is the rotational diagram analysis.[8][9] This method assumes that the emission from the molecule is optically thin and that the rotational levels are in Local Thermodynamic Equilibrium (LTE), meaning they can be described by a single excitation temperature.

The analysis involves plotting the natural logarithm of the column density of the upper energy level of a transition, normalized by its statistical weight, against the energy of that level. For a set of transitions from the same molecule under LTE conditions, this plot will yield a straight line. The slope of this line is inversely proportional to the excitation temperature, and the y-intercept is related to the total column density of the molecule.

Laboratory Astrochemistry: Simulating Interstellar Ices

To complement observational studies and validate astrochemical models, laboratory experiments that simulate the conditions of interstellar space are crucial. These experiments allow for the detailed investigation of the chemical reactions occurring on the surfaces of ice analogs.

Experimental Setups

A typical laboratory setup for studying interstellar ice chemistry consists of an ultra-high vacuum (UHV) chamber containing a cryogenic substrate (often a metal or an infrared-transparent window) that can be cooled to temperatures as low as 10 K.[10][11] Gases of interest (e.g., CO, H

22Key Experimental Techniques

Two primary techniques are used to analyze the composition and evolution of the ice analogs:

-

Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the molecular species present in the ice by their characteristic vibrational absorption features in the infrared.[12][13] By monitoring the changes in the IR spectrum over time, the kinetics of chemical reactions can be studied.

-

Temperature Programmed Desorption (TPD): In a TPD experiment, the ice is slowly heated at a constant rate, and the molecules that desorb into the gas phase are detected by a mass spectrometer.[14][15][16] The temperature at which a species desorbs is related to its binding energy to the surface, and the amount of desorbing material provides information about its abundance in the ice.

Quantitative Data on this compound Abundances

The following tables summarize the observed column densities and abundance ratios of various deuterated methanol isotopologues in different astronomical environments. These values are crucial for constraining astrochemical models and understanding the evolution of organic matter in space.

Table 1: Deuterated Methanol in Prestellar Cores

| Source | N(CH | N(CH | N(CHD | [CH | [CHD | Reference |

| L1544 | (1.0 ± 0.2) x 10 | (1.0 ± 0.3) x 10 | - | 0.10 ± 0.03 | - | [17][18] |

| H-MM1 | 1.8 x 10 | 1.1 x 10 | 8.8 x 10 | ~0.06 | ~0.8 | [2][3] |

| L694-2 | 2.0 x 10 | 6.0 x 10 | 3.0 x 10 | ~0.03 | ~0.5 | [2][3] |

| B68 | < 1.0 x 10 | < 0.3 x 10 | < 1.0 x 10 | > 0.3 | - | [3] |

| L1521E | < 1.0 x 10 | < 0.3 x 10 | < 0.4 x 10 | > 0.3 | - | [3] |

Table 2: Deuterated Methanol in Low-Mass Protostars

| Source | N(CH | N(CH | N(CHD | N(CH | [CH | [CHD | [CH | Reference |

| IRAS 16293-2422 | (1.0 ± 0.3) x 10 | (9.0 ± 3.0) x 10 | (2.0 ± 1.0) x 10 | (4.0 ± 2.0) x 10 | 0.9 ± 0.3 | 0.2 ± 0.1 | 0.04 ± 0.02 | [5] |

| SVS13-A | - | - | - | - | - | 0.092 | - | [6] |

| V883 Ori | - | (5.14 ± 0.08) x 10 | - | (4.22 ± 0.06) x 10 | - | - | - | [19] |

| HOPS 373SW | - | - | - | - | - | - | - | [20] |

Table 3: Deuterated Methanol in High-Mass Protostars

| Source | (D/H) | (D/H) | Reference |

| Sample of 99 sources (mean) | (1.1 ± 0.7) x 10 | (2.0 ± 0.8) x 10 | [1][21] |

Table 4: Deuterated Methanol in Comets

| Source | [D-methanol]/[CH | [D | Reference |

| 67P/Churyumov-Gerasimenko | 5.5 ± 0.46 | 0.00069 ± 0.00014 | [6] |

Conclusion and Future Directions

The study of this compound has revolutionized our understanding of the chemical and physical processes that underpin star and planet formation. The observed high levels of deuterium fractionation in methanol provide a unique chemical fingerprint of the cold, dense prestellar phase, which is inherited by the later stages of stellar evolution, including protoplanetary disks and comets.

Future research in this field will focus on:

-

Higher sensitivity and spatial resolution observations: With the ongoing upgrades to ALMA and the advent of new facilities, astronomers will be able to probe the distribution of deuterated methanol on even smaller scales, providing more stringent constraints on astrochemical models.

-

More sophisticated laboratory experiments: Further laboratory studies are needed to refine our understanding of the surface chemistry of deuterated species, including the precise reaction rates and branching ratios for the various formation pathways.

-

Advanced astrochemical models: The development of more comprehensive gas-grain chemical models that include a more detailed treatment of the grain surface chemistry and the physical evolution of the star-forming region is essential for accurately interpreting the observational data.

The continued investigation of this compound and other deuterated molecules will undoubtedly lead to new and exciting discoveries about our cosmic origins and the potential for life to arise elsewhere in the universe.

References

- 1. [2208.06515] Methanol deuteration in high-mass protostars [arxiv.org]

- 2. First detection of CHD2OH towards pre-stellar cores | Astronomy & Astrophysics (A&A) [aanda.org]

- 3. arxiv.org [arxiv.org]

- 4. The puzzling deuteration of methanol in low- to high-mass protostars | Astronomy & Astrophysics (A&A) [aanda.org]

- 5. research.rug.nl [research.rug.nl]

- 6. academic.oup.com [academic.oup.com]

- 7. Methanol deuteration in high-mass protostars | Astronomy & Astrophysics (A&A) [aanda.org]

- 8. CASSIS Web - HELP - Html/m_rot_diag [cassis.irap.omp.eu]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive laboratory constraints on thermal desorption of interstellar ice analogues | Astronomy & Astrophysics (A&A) [aanda.org]

- 11. aanda.org [aanda.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. The Heriot-Watt Astrochemistry Group - RESEARCH [astrochemistry.hw.ac.uk]

- 15. Temperature Programmed Desorption [fhi.mpg.de]

- 16. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]

- 17. [1408.2491] Deuterated methanol in the pre-stellar core L1544 [arxiv.org]

- 18. [PDF] Deuterated methanol in the pre-stellar core L1544 | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]